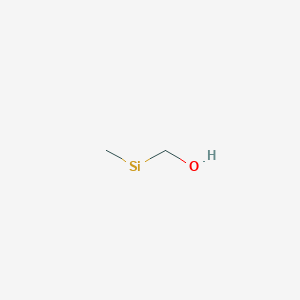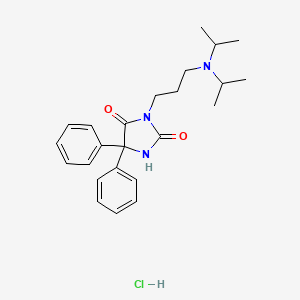
Hydantoin, 3-(3-(diisopropylamino)propyl)-5,5-diphenyl-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydantoin, 3-(3-(diisopropylamino)propyl)-5,5-diphenyl-, hydrochloride is a derivative of hydantoin, a heterocyclic organic compound. Hydantoins are known for their diverse applications in pharmaceuticals, agriculture, and materials science. This particular compound is characterized by the presence of a diisopropylamino group and two phenyl groups, making it a unique and potentially valuable chemical entity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of hydantoins typically involves the condensation of amino acids with cyanates or isocyanates. One common method is the Bucherer-Bergs reaction, which involves the reaction of an amino acid with potassium cyanate and ammonium carbonate . For the specific synthesis of Hydantoin, 3-(3-(diisopropylamino)propyl)-5,5-diphenyl-, hydrochloride, the following steps can be employed:
Starting Materials: The synthesis begins with the appropriate amino acid derivative and diisopropylamine.
Condensation Reaction: The amino acid derivative is reacted with diisopropylamine in the presence of a cyanate or isocyanate to form the hydantoin ring.
Cyclization: The intermediate product undergoes cyclization under basic conditions to form the hydantoin structure.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of hydantoins often utilizes continuous flow reactors to ensure efficient and scalable synthesis. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve yields .
Analyse Des Réactions Chimiques
Types of Reactions
Hydantoin, 3-(3-(diisopropylamino)propyl)-5,5-diphenyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Applications De Recherche Scientifique
Hydantoin, 3-(3-(diisopropylamino)propyl)-5,5-diphenyl-, hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of Hydantoin, 3-(3-(diisopropylamino)propyl)-5,5-diphenyl-, hydrochloride involves its interaction with specific molecular targets. The diisopropylamino group may facilitate binding to proteins or enzymes, potentially inhibiting their activity. The phenyl groups can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenytoin: A well-known anticonvulsant with a similar hydantoin structure.
Fosphenytoin: A prodrug of phenytoin, used for its improved solubility and bioavailability.
Dantrolene: A muscle relaxant that also contains a hydantoin moiety.
Uniqueness
Hydantoin, 3-(3-(diisopropylamino)propyl)-5,5-diphenyl-, hydrochloride is unique due to the presence of the diisopropylamino group, which may confer distinct biological activity and pharmacokinetic properties compared to other hydantoin derivatives .
Propriétés
Numéro CAS |
101564-66-3 |
|---|---|
Formule moléculaire |
C24H32ClN3O2 |
Poids moléculaire |
430.0 g/mol |
Nom IUPAC |
3-[3-[di(propan-2-yl)amino]propyl]-5,5-diphenylimidazolidine-2,4-dione;hydrochloride |
InChI |
InChI=1S/C24H31N3O2.ClH/c1-18(2)26(19(3)4)16-11-17-27-22(28)24(25-23(27)29,20-12-7-5-8-13-20)21-14-9-6-10-15-21;/h5-10,12-15,18-19H,11,16-17H2,1-4H3,(H,25,29);1H |
Clé InChI |
JKOKFUYVMGBCGU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(CCCN1C(=O)C(NC1=O)(C2=CC=CC=C2)C3=CC=CC=C3)C(C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


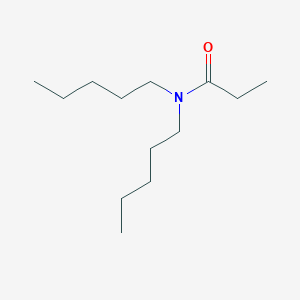
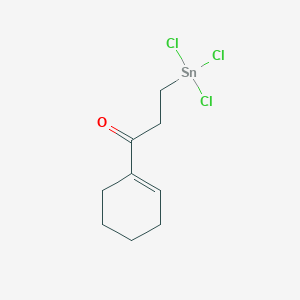
![3,6,7-Trimethyl-3-(propan-2-yl)-3H-pyrrolo[1,2-a]imidazole-2,5-dione](/img/structure/B14324871.png)
![Glycine, N-(carboxymethyl)-N-[(5-formyl-2,3-dihydroxyphenyl)methyl]-](/img/structure/B14324875.png)
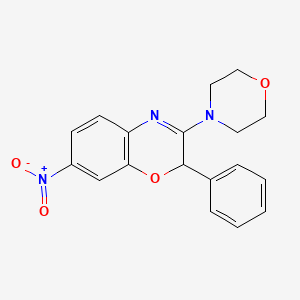
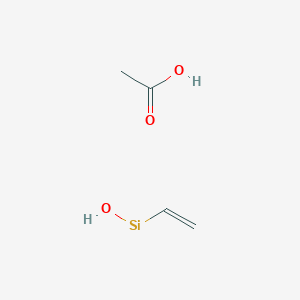
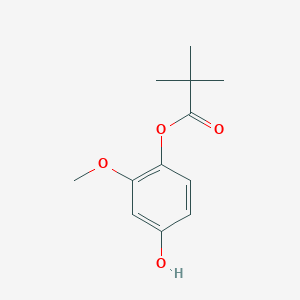
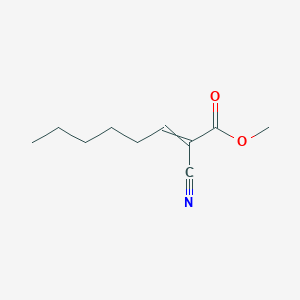

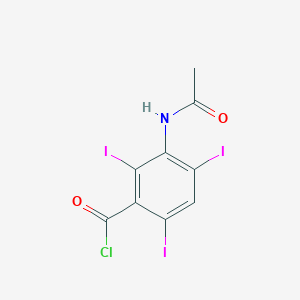
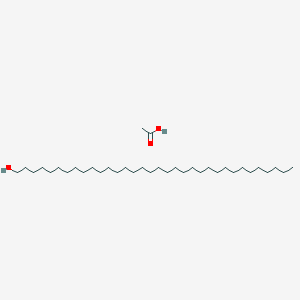
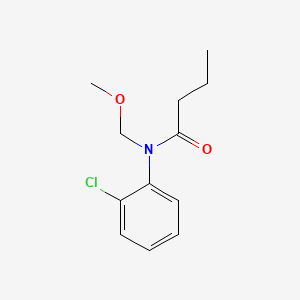
![2-[3-(4-Nitrophenyl)acryloyl]-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14324934.png)
